molecular formula C10H11FN2O B2996825 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 929862-47-5

3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No. B2996825
CAS RN: 929862-47-5
M. Wt: 194.209
InChI Key: FKROBLPDKSTRDR-UHFFFAOYSA-N
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Description

“3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring . It’s important to note that the presence of the aminoethyl group and the fluorine atom could significantly alter the properties of the basic indole structure.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of an indole ring (a fused benzene and pyrrole ring) with a fluorine atom at the 5-position and a 2-aminoethyl group at the 3-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aminoethyl group could participate in reactions typical of amines, and the fluorine atom might undergo displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the aminoethyl group could affect properties such as polarity, solubility, and stability .

Scientific Research Applications

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including fluoroindoles, play a pivotal role in organic synthesis, serving as key intermediates in the synthesis of natural products, pharmaceuticals, and materials. The synthesis of indoles, including fluorinated variants, has been a subject of extensive research due to their biological and chemical significance. A comprehensive review by Taber and Tirunahari (2011) presents a classification of all indole syntheses, highlighting various strategies and methodologies that have been developed over the years. This framework aids in understanding the synthetic pathways and could potentially encompass the synthesis of specific fluoroindole derivatives like "3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one" (Taber & Tirunahari, 2011).

Fluorine in Protein Design

The incorporation of fluorine atoms into organic molecules, including indole derivatives, significantly alters their physical, chemical, and biological properties. A study by Buer and Marsh (2012) discusses the impact of fluorination on proteins, showcasing how fluorinated amino acids can enhance protein stability against chemical and thermal denaturation. This research implies potential applications in designing more stable and functional biomolecules by incorporating fluorinated indole derivatives (Buer & Marsh, 2012).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation reactions, including those involving indole derivatives, has garnered attention for its environmental friendliness and efficiency in introducing fluorinated groups into target molecules. A review by Song et al. (2018) highlights the progress in aqueous fluoroalkylation, underscoring the importance of such methodologies in synthesizing fluorinated compounds, including potentially "3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one," under green chemistry principles (Song et al., 2018).

Molecular Imaging with Organic Fluorophores

Fluorinated compounds play a crucial role in molecular imaging for cancer diagnosis and treatment monitoring. A literature review by Alford et al. (2009) discusses the toxicity and utility of various fluorophores, including fluorinated indoles, in optical imaging for real-time cancer detection. This research underscores the potential of fluorinated indole derivatives in developing safe and effective imaging agents (Alford et al., 2009).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses, such as in the development of new drugs or materials .

properties

IUPAC Name

3-(2-aminoethyl)-5-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9/h1-2,5,7H,3-4,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKROBLPDKSTRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one

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